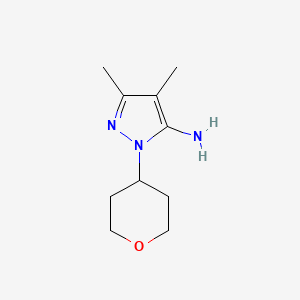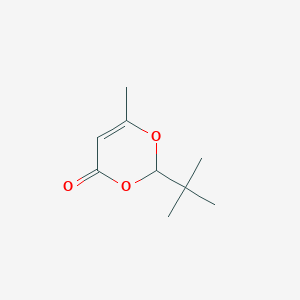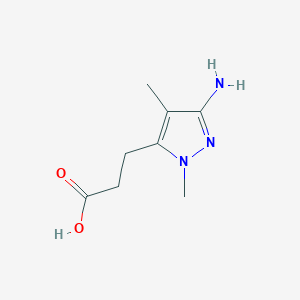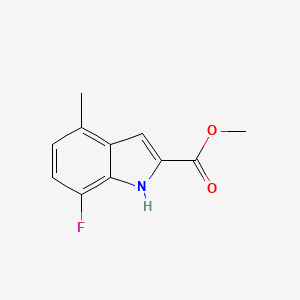
Methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-Fluoro-4-methylindole-2-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Fluoro-4-methylindole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and methyl 2-bromo-4-methylbenzoate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain pure Methyl 7-Fluoro-4-methylindole-2-carboxylate.
Industrial Production Methods: Industrial production of Methyl 7-Fluoro-4-methylindole-2-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-Fluoro-4-methylindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: 7-Fluoro-4-methylindole-2-carboxylic acid.
Reduction: 7-Fluoro-4-methylindole-2-methanol.
Substitution: 3-Bromo-7-fluoro-4-methylindole-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 7-Fluoro-4-methylindole-2-carboxylate has diverse applications in scientific research:
Biology: The compound is used in the study of indole-based biological pathways and their role in cellular processes.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 7-Fluoro-4-methylindole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Methyl 6-Amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 2-nitrophenylacetic acid: Used in the synthesis of indole derivatives.
Uniqueness: Methyl 7-Fluoro-4-methylindole-2-carboxylate stands out due to the presence of the fluorine atom, which enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10FNO2 |
|---|---|
Peso molecular |
207.20 g/mol |
Nombre IUPAC |
methyl 7-fluoro-4-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10FNO2/c1-6-3-4-8(12)10-7(6)5-9(13-10)11(14)15-2/h3-5,13H,1-2H3 |
Clave InChI |
IBUMQSGVIDWQTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(NC2=C(C=C1)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


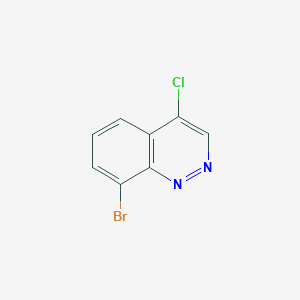
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
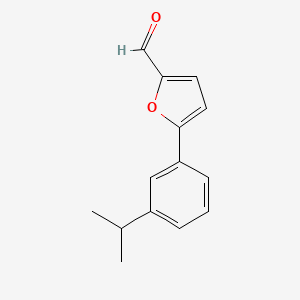
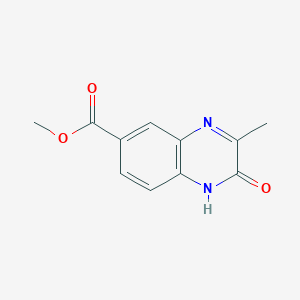
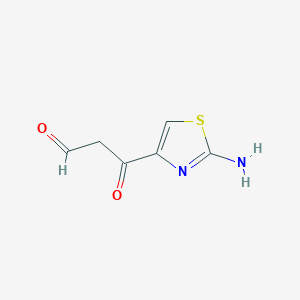
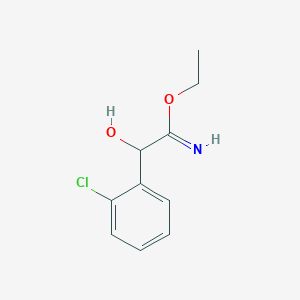
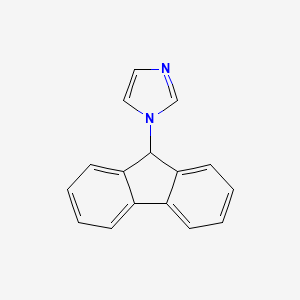
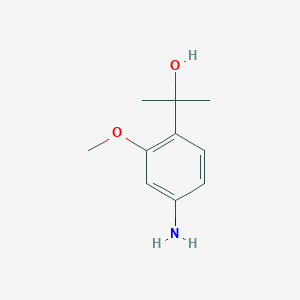
![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
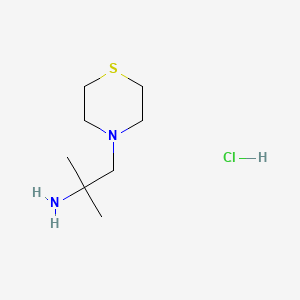
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
